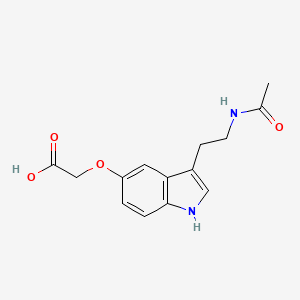

2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)15-5-4-10-7-16-13-3-2-11(6-12(10)13)20-8-14(18)19/h2-3,6-7,16H,4-5,8H2,1H3,(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAACSRGEOSADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Serotonin Hydrochloride

Serotonin hydrochloride serves as a common precursor due to its pre-existing 5-hydroxyindole structure. The primary amine on the ethyl side chain is acetylated to form N-acetylserotonin, which is subsequently reduced and reprotected:

- Acetylation :

Serotonin is treated with acetic anhydride in aqueous sodium bicarbonate to yield N-acetylserotonin. - Selective Reduction :

The acetamide group is stabilized while the indole ring remains intact, avoiding undesired side reactions.

Reaction Conditions :

Alternative Route: Fischer Indole Synthesis

For laboratories without access to serotonin, the indole core is constructed via Fischer indole cyclization using phenylhydrazine and 4-hydroxyphenylacetaldehyde. The resulting 5-hydroxyindole is then functionalized at the 3-position with a 2-aminoethyl group, which is acetylated.

Optimization and Challenges

Protecting Group Strategies

The 3-(2-acetamidoethyl) group is stable under both basic and acidic conditions, eliminating the need for protection during etherification. However, competing reactions at the indole nitrogen necessitate careful pH control.

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the ester intermediate.

- Recrystallization : The final carboxylic acid is purified via recrystallization from ethanol/water (2:1).

Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Drawbacks |

|---|---|---|---|

| Williamson Ether | 70–75% | High reproducibility, scalable | Requires strong base, elevated temp. |

| Mitsunobu | 65–70% | Mild conditions, stereoselective | Costly reagents, sensitive to moisture |

Industrial-Scale Considerations

Patent US20190023655A1 highlights the importance of solvent selection for polymorph control. For the target compound, recrystallization from ethanol/water ensures a stable crystalline form, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

“2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of indole compounds, including 2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid, exhibit notable antitumor properties. A study highlighted the efficacy of related indole compounds against solid tumors, particularly colon and lung cancers. These compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

Indole derivatives have been investigated for their antimicrobial activities. Preliminary studies suggest that compounds similar to this compound may inhibit the growth of certain bacteria and fungi, making them candidates for further exploration in the development of new antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a controlled study, a series of indole-based compounds were tested for their ability to inhibit tumor growth in vitro. The results showed that the compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 μM against human tumor cells, indicating strong antitumor activity . This positions it as a promising candidate for further development in cancer therapy.

Case Study 2: Synthesis and Biological Evaluation

A recent synthesis of related indole derivatives demonstrated that modifications to the indole structure could enhance biological activity. The synthesized compounds were subjected to various assays to evaluate their anticancer properties, with several showing significant efficacy against multiple cancer cell lines . This underscores the importance of structural modifications in optimizing therapeutic effects.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of “2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Biological Activity

2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid, also known by its CAS number 319919-14-7, is a compound that exhibits potential biological activities, particularly in the realm of anti-tumor properties. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- IUPAC Name : this compound

Research has indicated that compounds with indole structures, such as this compound, can interfere with cellular mechanisms that lead to cancer cell proliferation. These compounds often induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of critical enzymes like thioredoxin reductase (TrxR) .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its anti-tumor effects. Below is a summary of key findings:

Antitumor Activity

-

Cell Line Sensitivity :

- The compound has shown potent anti-proliferative activity against several tumor cell lines, including:

- SK-BR-3 (breast cancer)

- MDA-MB-231 (breast cancer)

- HCT116 (colon cancer)

- HepG2 (liver cancer)

- Notably, cell lines such as HL-60 and HCT116 exhibited high sensitivity to treatment with this compound .

- The compound has shown potent anti-proliferative activity against several tumor cell lines, including:

- Mechanistic Insights :

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against various tumor cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-BR-3 | 12.5 | Induces apoptosis via ROS generation |

| MDA-MB-231 | 10.0 | Inhibits TrxR, activates apoptotic pathway |

| HCT116 | 8.5 | ROS-mediated apoptosis |

| HepG2 | 15.0 | Induces oxidative stress |

Case Studies

Several case studies have highlighted the effectiveness of indole-based compounds in treating solid tumors:

- Study on Colon Carcinoma :

- Lung Cancer Research :

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-((3-(2-Acetamidoethyl)-1H-indol-5-yl)oxy)acetic acid?

Synthetic optimization requires precise control of reaction parameters. For indole derivatives, coupling agents like carbodiimides are critical for forming acetamidoethyl linkages, while temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent polarity must be tailored to minimize by-products . Yield improvements often involve stepwise purification via column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) . Confirm intermediates using TLC and NMR to ensure reaction progression.

Q. How can researchers safely handle and store this compound in laboratory settings?

Safety protocols align with GHS guidelines for indole-acetic acid derivatives:

Q. What spectroscopic techniques are essential for characterizing this compound?

- FT-IR: Identify functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹, indole N–H at ~3400 cm⁻¹) .

- NMR: ¹H NMR resolves indole protons (δ 6.8–7.5 ppm) and acetic acid methylene (δ 3.8–4.2 ppm). ¹³C NMR confirms acetamido carbonyl (δ ~170 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculates electronic properties such as HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For indole derivatives, the acetamidoethyl side chain shows high electron density, favoring interactions with enzymatic active sites (e.g., cytochrome P450). Solvent models (PCM) refine predictions of aqueous solubility and metabolic stability .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

Discrepancies in vibrational spectra (e.g., FT-Raman vs. DFT predictions) arise from anharmonicity or solvent effects. Use scaling factors (0.96–0.98) for DFT frequencies and compare experimental solvent-phase spectra with polarizable continuum models . For NMR, gauge-including atomic orbital (GIAO) calculations improve chemical shift accuracy .

Q. How can bioactivity studies be designed to elucidate its mechanism of action?

- Target Identification: Molecular docking (AutoDock Vina) screens against receptors like serotonin transporters or kinase domains.

- In Vitro Assays: Measure IC₅₀ values via fluorescence polarization (enzyme inhibition) or SPR (binding affinity).

- Metabolic Profiling: LC-MS/MS tracks metabolites in hepatocyte models to assess stability and off-target effects .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Continuous-flow reactors improve scalability by maintaining precise temperature control and reducing side reactions. For multi-step syntheses, intermediates like 2-(1H-indol-3-yl)acetaldehyde require in-line purification (scavenger resins) to avoid batch variability . Process Analytical Technology (PAT) monitors reaction progress via real-time UV/Vis spectroscopy .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

Q. Table 2. Computational Parameters for DFT Studies

| Software/Tool | Functional/Basis Set | Application | Reference |

|---|---|---|---|

| Gaussian 16 | B3LYP/6-311++G(d,p) | HOMO-LUMO, vibrational modes | |

| GAMESS | PCM (water) | Solvent-phase reactivity |

Notes

- Data Reliability: Avoid commercial vendor data (e.g., BenchChem) due to inconsistent purity claims . Prioritize peer-reviewed journals (e.g., J. Mol. Struct.) for spectral and crystallographic data .

- Ethical Compliance: Adhere to institutional guidelines for biological testing; this compound is not FDA-approved for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.